molecular formula C20H31NO4 B016575 (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester CAS No. 145451-90-7

(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester

Cat. No. B016575
M. Wt: 349.5 g/mol
InChI Key: QCRKOHCZGTXCPI-SQGPQFPESA-N
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Description

Synthesis Analysis

Oxazolidine derivatives, including those similar to the compound , are synthesized through methods that involve key steps like cyclization of amino alcohols and subsequent esterification. Studies have demonstrated various synthetic pathways to achieve oxazolidine derivatives with desired substituents and stereochemistry. For example, the synthesis of pseudopeptide foldamers from oxazolidine carboxylates involves cyclization and detailed DFT computational modeling to investigate their three-dimensional structures (Tomasini et al., 2003).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by their five-membered ring containing oxygen and nitrogen atoms. This structure imparts significant conformational stability and influences the molecule's reactivity. The stereochemistry of such compounds is crucial, affecting their physical properties and reactivity in chemical reactions. The detailed analysis of the molecular structure is often conducted using techniques like IR, 1H NMR, and CD spectroscopy, supported by computational modeling to elucidate the preferred conformation and stereochemistry (Tomasini et al., 2003).

Chemical Reactions and Properties

Oxazolidine derivatives engage in a variety of chemical reactions, including but not limited to esterification, hydrogenation, and reactions with Grignard reagents. The functional groups present in these molecules, such as ester or carbonyl groups, play a pivotal role in their reactivity, allowing for further functionalization or transformation into other compounds. For instance, the synthesis of oligomers containing oxazolidin-2-ones demonstrates their utility in forming ordered structures through chemical reactions (Lucarini & Tomasini, 2001).

Scientific Research Applications

Chemical Modification and Application Potential

Xylan Derivatives

The chemical modification of xylan to produce biopolymer ethers and esters demonstrates the potential for similar compounds to be used in drug delivery and as biodegradable materials. The study discusses the synthesis of novel xylan esters, showcasing the application potential of esterified biopolymers in pharmaceuticals and industry (Petzold-Welcke et al., 2014).

Biotechnological Routes and Synthesis

Lactic Acid Production from Biomass

Lactic acid, a hydroxycarboxylic acid, serves as a precursor for various chemicals via biotechnological routes. This indicates the versatility of carboxylic acids and esters in synthesizing value-added products, suggesting potential pathways for synthesizing and utilizing compounds like the one (Gao et al., 2011).

Catalytic Activities and Functionalization

Carboxylic Ester Hydrolases

Research into carboxylic ester hydrolases (CEHs) underscores the importance of esters in biological systems and their enzymatic breakdown. This knowledge can be applied to designing and synthesizing ester compounds with specific biological activities or biodegradability profiles (Oh et al., 2019).

Antimicrobial Properties

Antibacterial Activity of Hybrids

The study of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus illustrates the potential antimicrobial properties of complex molecules, which could include ester-functionalized compounds. This suggests a pathway for the development of new antimicrobial agents utilizing ester and carboxylic acid functionalities (Li & Zhang, 2021).

Analytical Method Development

Identification in Cosmetics

Analytical methods developed for identifying methyl paraben in cosmetics could be adapted for detecting and quantifying similar ester compounds in various matrices, highlighting the importance of analytical chemistry in monitoring and characterizing ester-containing compounds (Mallika J.B.N et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled and stored. Without specific information about this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research and development involving this compound would depend on its intended use and the results of preliminary studies. Given the limited information available, it’s difficult to speculate on potential future directions .

properties

IUPAC Name

methyl (2R,4R)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-14(2)16(22)20(18(23)24-6)13-25-17(19(3,4)5)21(20)12-15-10-8-7-9-11-15/h7-11,14,16-17,22H,12-13H2,1-6H3/t16-,17+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRKOHCZGTXCPI-SQGPQFPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(COC(N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@]1(CO[C@@H](N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448599
Record name (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester

CAS RN

145451-90-7
Record name 4-Oxazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-4-(1-hydroxy-2-methylpropyl)-3-(phenylmethyl)-, methyl ester, [2R-[2α,4α,4(S*)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145451-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Reactant of Route 2
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Reactant of Route 3
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Reactant of Route 4
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Reactant of Route 5
Reactant of Route 5
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Reactant of Route 6
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester

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